2-Butyl-2,5-dihydro-1H-pyrrole
Overview
Description
“2-Butyl-2,5-dihydro-1H-pyrrole”, also known as “tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate”, is a type of pyrroline .
Synthesis Analysis
A protocol for the multigram synthesis of 3-substituted 2,5-dihydro-1H-pyrrole boronic derivatives is reported. The method relied on the triflation of N-Boc-3-oxopyrrolidine and subsequent palladium-catalyzed borylation .Molecular Structure Analysis
The molecular weight of “this compound” is 161.67. Its InChI code is 1S/C8H15N.ClH/c1-2-3-5-8-6-4-7-9-8;/h4,6,8-9H,2-3,5,7H2,1H3;1H .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, which contain a pyrrole ring, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .Physical and Chemical Properties Analysis
The boiling point of “this compound” is 363.7 K and its density is 0.981 g/mL at 25 °C .Scientific Research Applications
Catalysis and Organic Synthesis
- Pyrrole derivatives have been synthesized through dehydrogenative condensation, utilizing platinum catalysts for the formation of 2,5-disubstituted pyrroles. This method demonstrated superior catalytic activity and broad substrate scope, indicating its significance for creating pyrrole-based compounds with potential applications in various chemical syntheses (Siddiki et al., 2016).
Material Science and Corrosion Inhibition
- Pyrrole derivatives, specifically 1H-pyrrole-2,5-dione derivatives, have been identified as efficient organic inhibitors for the corrosion of carbon steel in acidic media. Their inhibitory action, confirmed through electrochemical studies and quantum chemical calculations, suggests their utility in protecting metals against corrosion, which is crucial for extending the life of metal components in industrial applications (Zarrouk et al., 2015).
Luminescent Materials
- The study on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units highlighted their strong fluorescence and solubility in common organic solvents, suggesting their application in the development of luminescent materials. These properties are valuable for creating new optoelectronic devices, indicating the potential of pyrrole derivatives in advanced material sciences (Zhang & Tieke, 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds like pyrrolopyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Related compounds such as indole derivatives have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight of 16922 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Related compounds such as pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting that 2-butyl-2,5-dihydro-1h-pyrrole may have similar effects .
Properties
IUPAC Name |
2-butyl-2,5-dihydro-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-3-5-8-6-4-7-9-8/h4,6,8-9H,2-3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNHZXVXPGOQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C=CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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